4-Tert-butylpyrimidin-2-amine

Descripción general

Descripción

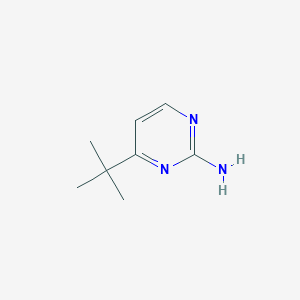

4-Tert-butylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3 . It is also known by other names such as 4-(tert-Butyl)pyrimidin-2-amine and 2-Pyrimidinamine, 4-(1,1-dimethylethyl)- .

Molecular Structure Analysis

The molecular weight of 4-Tert-butylpyrimidin-2-amine is 151.21 g/mol . The InChI code is1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) . The Canonical SMILES representation is CC(C)(C)C1=NC(=NC=C1)N . Physical And Chemical Properties Analysis

The computed properties of 4-Tert-butylpyrimidin-2-amine include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass is 151.110947427 g/mol . The topological polar surface area is 51.8 Ų . The heavy atom count is 11 .Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

4-Tert-butylpyrimidin-2-amine has been utilized in the synthesis of ligands for the histamine H4 receptor (H4R). These ligands show potential in vitro potency and have applications as anti-inflammatory agents and antinociceptive activity in pain models (Altenbach et al., 2008).

Catalysts in Aryl-Cl Activation and Polymerization

It has been used in the synthesis of aminopyridinato complexes that act as catalysts for Suzuki cross-coupling, particularly in the activation of aryl chlorides. These complexes have also shown remarkable activity in the polymerization of silanes (Deeken et al., 2006).

Glycosylation and Vinyl Triflates Formation

2,4,6-Tri-tert-butylpyrimidine, a derivative of 4-tert-butylpyrimidin-2-amine, has been identified as an efficient and cost-effective alternative for use in glycosylation reactions and the formation of vinyl triflates (Crich et al., 2001).

Synthesis of Amines

It has been utilized in the asymmetric synthesis of amines, where N-tert-butanesulfinyl aldimines and ketimines serve as intermediates. This methodology facilitates the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).

Amination of Halogenopyrimidines

The compound plays a role in the amination of halogenopyrimidines, influencing the mechanism and outcome of these reactions (Rasmussen & Plas, 2010).

Perovskite Solar Cells

4-Tert-butylpyridine derivatives have been integrated into the design of organic hole-transporting materials (HTMs) for enhancing the efficiency and stability of perovskite solar cells (Xu et al., 2017).

Chemodosimetric Detection

Heterobimetallic Ru(II)-Ln(III) complexes, incorporating 4,4'-di-tert-butyl-2,2'-bipyridine, have been synthesized for the selective detection of biogenic amine odorants, crucial in food safety (Chow et al., 2013).

Safety And Hazards

The safety information for 4-Tert-butylpyrimidin-2-amine includes hazard statements such as H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Relevant Papers One relevant paper is "Experimental and Theoretical Investigation of the Function of 4-tert-Butyl Pyridine for Interface Energy Level Adjustment in Efficient Solid-State Dye-Sensitized Solar Cells" . This paper investigates the function of 4-tert-Butyl pyridine in solid-state dye-sensitized solar cells.

Propiedades

IUPAC Name |

4-tert-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLVXPSKPCTBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498804 | |

| Record name | 4-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butylpyrimidin-2-amine | |

CAS RN |

17321-94-7 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)

![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)

![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)

![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)